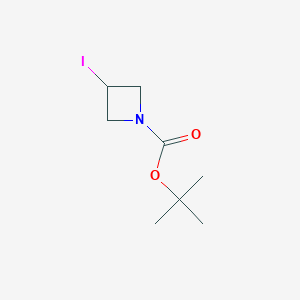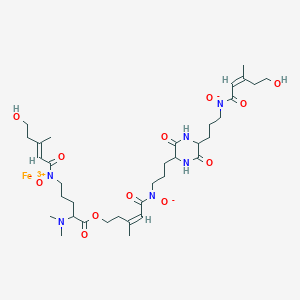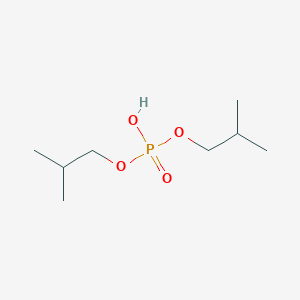
Diisobutyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisobutyl hydrogen phosphate (DIBHP) is a type of organophosphorus compound that is commonly used in scientific research. It is a colorless liquid that is soluble in water and organic solvents. DIBHP is widely used as a solvent, extractant, and catalyst in various chemical reactions.
Mécanisme D'action
Diisobutyl hydrogen phosphate acts as a chelating agent, which means it can form stable complexes with metal ions. This property makes it useful in the extraction and separation of metal ions. Diisobutyl hydrogen phosphate can also act as a catalyst in chemical reactions by enhancing the reaction rate and promoting selectivity. The mechanism of action of Diisobutyl hydrogen phosphate in biological systems is not well understood.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of Diisobutyl hydrogen phosphate. However, studies have shown that Diisobutyl hydrogen phosphate can cause oxidative stress and damage to cells. It can also affect the activity of enzymes and disrupt metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
Diisobutyl hydrogen phosphate has several advantages as a solvent and extractant. It is a stable and non-volatile liquid that can dissolve a wide range of compounds. It is also relatively easy to handle and store. However, Diisobutyl hydrogen phosphate has some limitations, such as its toxicity and potential for environmental contamination. It can also interfere with some analytical techniques, such as mass spectrometry.
Orientations Futures
There are several future directions for the use of Diisobutyl hydrogen phosphate in scientific research. One area of interest is the development of new catalysts based on Diisobutyl hydrogen phosphate for organic synthesis. Another area of research is the use of Diisobutyl hydrogen phosphate in the extraction and separation of rare earth elements. Further studies are also needed to understand the mechanism of action and potential toxicity of Diisobutyl hydrogen phosphate in biological systems.
Méthodes De Synthèse
Diisobutyl hydrogen phosphate can be synthesized by the reaction of isobutyl alcohol with phosphorus oxychloride. The reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified by distillation or chromatography.
Applications De Recherche Scientifique
Diisobutyl hydrogen phosphate has been widely used in scientific research as a solvent and extractant for various compounds. It is also used as a catalyst in chemical reactions such as esterification and transesterification. Diisobutyl hydrogen phosphate has been used in the extraction of rare earth elements, separation of metal ions, and purification of proteins. It has also been used in the synthesis of pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
6303-30-6 |
|---|---|
Nom du produit |
Diisobutyl hydrogen phosphate |
Formule moléculaire |
C8H19O4P |
Poids moléculaire |
210.21 g/mol |
Nom IUPAC |
bis(2-methylpropyl) hydrogen phosphate |
InChI |
InChI=1S/C8H19O4P/c1-7(2)5-11-13(9,10)12-6-8(3)4/h7-8H,5-6H2,1-4H3,(H,9,10) |
Clé InChI |
PVQVJLCMPNEFPM-UHFFFAOYSA-N |
SMILES |
CC(C)COP(=O)(O)OCC(C)C |
SMILES canonique |
CC(C)COP(=O)(O)OCC(C)C |
Autres numéros CAS |
6303-30-6 |
Pictogrammes |
Corrosive |
Synonymes |
Phosphoric Acid Bis(2-methylpropyl) Ester; Phosphoric Acid Diisobutyl Ester; _x000B_NSC 41918 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




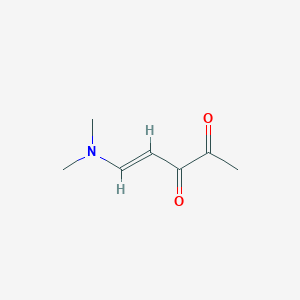



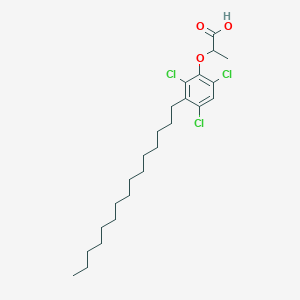

![(1R,3S,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B49137.png)
![Cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate](/img/structure/B49140.png)
